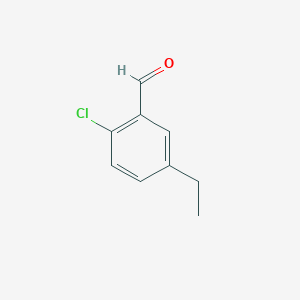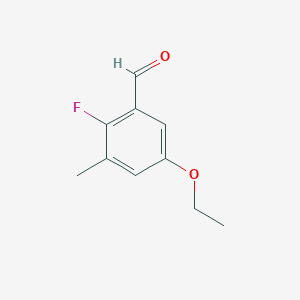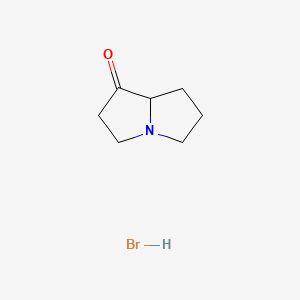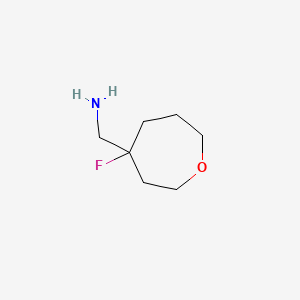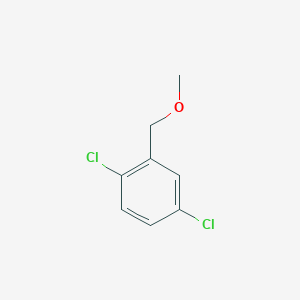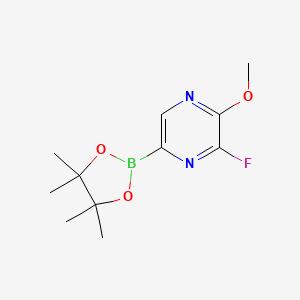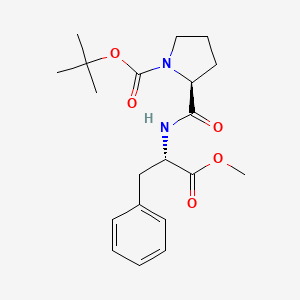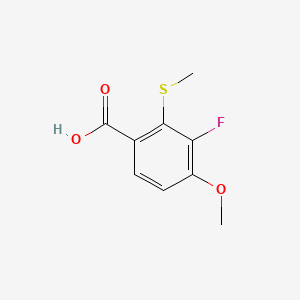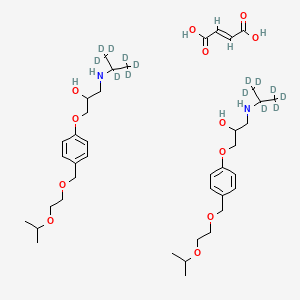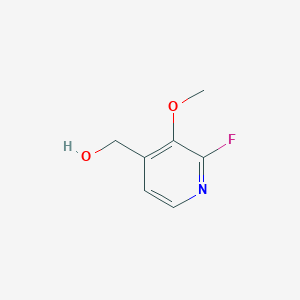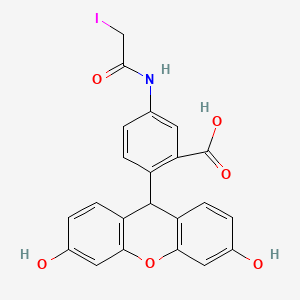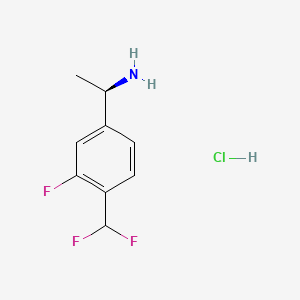
(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a fluorophenyl group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na, which has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological activities, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4-(Trifluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-(Difluoromethyl)-3-chlorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-(Difluoromethyl)-3-bromophenyl)ethan-1-amine hydrochloride
Uniqueness
What sets ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride apart from similar compounds is its specific combination of difluoromethyl and fluorophenyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11ClF3N |
|---|---|
Peso molecular |
225.64 g/mol |
Nombre IUPAC |
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-5(13)6-2-3-7(9(11)12)8(10)4-6;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 |
Clave InChI |
ARIDPZMADYQARU-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl |
SMILES canónico |
CC(C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


